Epicillin monosodium
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Overview
Description
Epicillin monosodium is a semisynthetic penicillin derivative belonging to the class of aminopenicillins. It is structurally related to ampicillin and is characterized by its broad-spectrum antibacterial activity. This compound is primarily used in experimental settings and has shown efficacy against a variety of pathogenic bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
Epicillin monosodium is synthesized from 6-aminopenicillanic acid, a core structure common to all penicillins. The synthesis involves the acylation of 6-aminopenicillanic acid with a suitable acylating agent to introduce the desired side chain. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the stability of the β-lactam ring .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, followed by chemical modification to introduce the side chain. The final product is then purified and converted to its monosodium salt form for stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Epicillin monosodium undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the formation of inactive products.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: The amino group in the side chain can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Catalyzed by β-lactamases or acidic conditions.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Substitution: Requires nucleophilic reagents and appropriate solvents.
Major Products Formed
Hydrolysis: Inactive penicilloic acid derivatives.
Oxidation: Oxidized forms of the side chain.
Substitution: Modified penicillin derivatives with altered side chains.
Scientific Research Applications
Epicillin monosodium has been extensively studied for its antibacterial properties. It has shown excellent therapeutic activity against a variety of pathogenic bacteria, including Streptococcus pyogenes, Staphylococcus aureus, Proteus mirabilis, Escherichia coli, Salmonella schottmuelleri, and Pseudomonas aeruginosa . Its applications include:
Chemistry: Used as a model compound for studying β-lactam antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis.
Medicine: Explored as a potential treatment for bacterial infections.
Industry: Used in the development of new antibacterial agents
Mechanism of Action
Epicillin monosodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Epicillin monosodium is similar to other aminopenicillins such as ampicillin and amoxicillin. it has unique properties that distinguish it from these compounds:
Ampicillin: Similar antibacterial spectrum but different pharmacokinetic properties.
Amoxicillin: Better oral absorption compared to this compound.
Cyclacillin: Similar structure but different side chain modifications
Similar Compounds
- Ampicillin
- Amoxicillin
- Cyclacillin
- Hetacillin
- Bacampicillin
- Pivampicillin
- Talampicillin
Properties
CAS No. |
59446-81-0 |
---|---|
Molecular Formula |
C16H20N3NaO4S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H21N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |
InChI Key |
WQSDWKIPNYFRPW-YWUHCJSESA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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